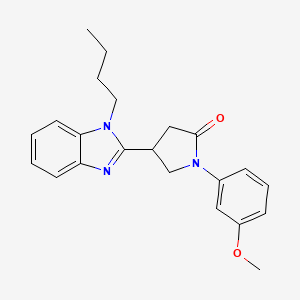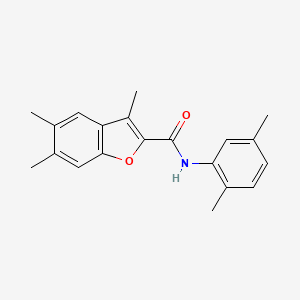
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroquinoline core, which is a privileged scaffold in medicinal chemistry, and a thiophene ring, which is known for its role in various pharmacological activities .
Méthodes De Préparation
The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multicomponent reactions and functionalization strategies. One common synthetic route includes the condensation of 1,2,3,4-tetrahydroquinoline with propanoyl chloride to form the propanoyl derivative. This intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Applications De Recherche Scientifique
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline core can interact with various enzymes and receptors, modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity . These interactions can lead to the modulation of biological processes, such as inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can be compared with other tetrahydroquinoline and thiophene derivatives:
Tetrahydroisoquinoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Thiophene-based compounds: These compounds have a thiophene ring and may exhibit similar pharmacological properties, such as anti-inflammatory and antimicrobial activities.
The uniqueness of this compound lies in its combined structural features, which may enhance its biological activity and therapeutic potential .
Propriétés
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-16(20)19-9-3-5-12-11-13(7-8-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPLROYNYHARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2477286.png)

![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)

![2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride](/img/structure/B2477291.png)
![8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2477292.png)

![1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B2477294.png)
![methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2477295.png)


![2-[2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]-octahydropiperazino[1,2-c][1,3]oxazin-6-one](/img/structure/B2477302.png)
